molecular formula C14H11BrN2O4 B3746147 3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B3746147
M. Wt: 351.15 g/mol
InChI Key: CUSPGKKXUDPTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a brominated furan ring, a methoxyphenoxy group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Oxadiazole Ring: The brominated furan is then reacted with a suitable amidoxime derivative under acidic or basic conditions to form the oxadiazole ring.

    Attachment of Methoxyphenoxy Group: The final step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(5-Methylfuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(5-Nitrofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-18-9-2-4-10(5-3-9)19-8-13-16-14(17-21-13)11-6-7-12(15)20-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPGKKXUDPTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 2
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 4
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.